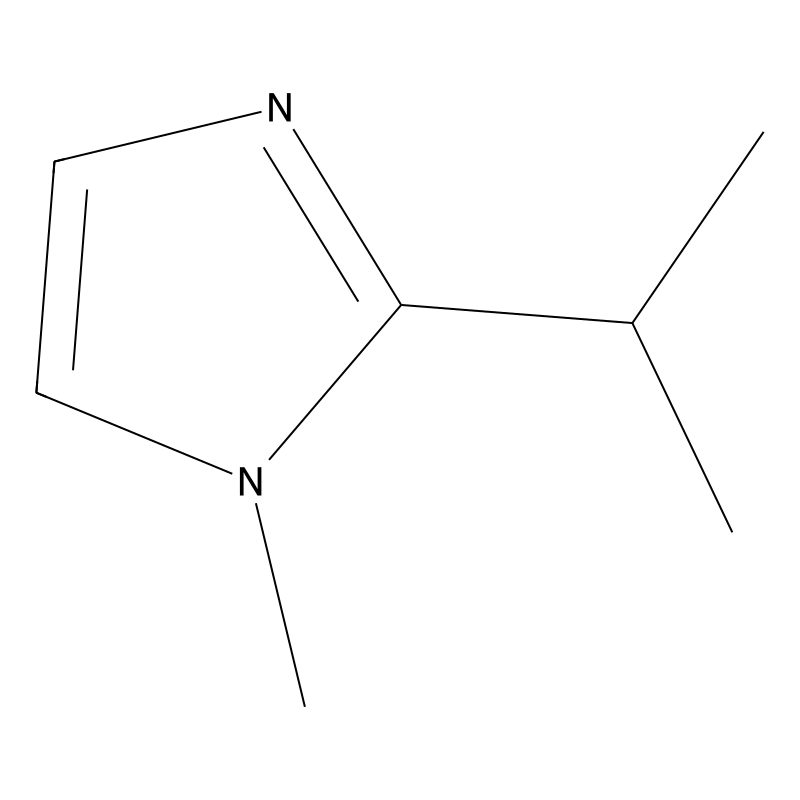

2-Isopropyl-1-methyl-1H-imidazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

2-Isopropyl-1-methyl-1H-imidazole (2-IMPI) is a heterocyclic compound containing a five-membered aromatic ring with two nitrogen atoms. While its natural occurrence is not widely reported, researchers have employed various synthetic methods to obtain 2-IMPI. One common approach involves the reaction of 1,2-diaminoethane with either 2-methylpropionaldehyde or acetone under specific conditions [].

Following synthesis, researchers utilize various techniques to characterize 2-IMPI, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry [, ]. These techniques provide data on the molecule's structure and composition, which are crucial for understanding its properties and potential applications.

Potential Medicinal Applications:

Studies suggest that 2-IMPI possesses unique properties that might be relevant in the development of new medications. Its nitrogen-containing ring structure allows it to interact with various biological molecules, potentially influencing their function.

For example, research has explored the potential of 2-IMPI derivatives as anti-inflammatory agents []. These studies suggest that 2-IMPI-based compounds might offer a new approach to managing inflammation, a critical factor in various diseases.

Furthermore, investigations into the potential anticonvulsant properties of 2-IMPI derivatives are ongoing []. These studies aim to determine whether 2-IMPI-based molecules can help control seizures, a characteristic symptom of epilepsy and other neurological disorders.

2-Isopropyl-1-methyl-1H-imidazole is a nitrogen-containing heterocyclic compound with the molecular formula . This compound features an imidazole ring, which is a five-membered ring containing two nitrogen atoms at non-adjacent positions. The presence of both isopropyl and methyl groups contributes to its unique chemical properties and potential applications. Imidazoles are known for their diverse biological activities, making them significant in medicinal chemistry.

- Nucleophilic Substitution: The nitrogen atoms in the imidazole ring can participate in nucleophilic substitution reactions, particularly when activated by electron-withdrawing groups.

- Protonation: The basic nature of the imidazole allows it to be protonated under acidic conditions, forming a cationic species that can engage in further reactions.

- Condensation Reactions: It can react with aldehydes or ketones to form imines, which are important intermediates in organic synthesis .

The biological activity of 2-Isopropyl-1-methyl-1H-imidazole has been explored in various studies. Compounds containing imidazole rings are often associated with:

- Antimicrobial Properties: Some derivatives exhibit activity against bacteria and fungi, making them candidates for pharmaceutical development.

- Anticancer Activity: Certain imidazole derivatives have shown promise in inhibiting tumor growth and acting as anti-cancer agents through various mechanisms, including apoptosis induction.

- Enzyme Inhibition: Imidazoles can act as inhibitors for specific enzymes, which is valuable in drug design .

Several synthesis methods have been developed for 2-Isopropyl-1-methyl-1H-imidazole:

- Multi-step Synthesis: This involves the formation of the imidazole ring through cyclization reactions of appropriate precursors, typically involving condensation reactions between aldehydes and amines.

- Regiocontrolled Synthesis: Recent advances focus on regioselective methods that allow for the selective substitution at specific positions on the imidazole ring, enhancing yield and purity .

- One-pot Reactions: Newer methodologies emphasize one-pot synthesis techniques that streamline the process, reducing time and resource consumption.

2-Isopropyl-1-methyl-1H-imidazole finds applications in several fields:

- Pharmaceuticals: Due to its biological activity, it is being investigated as a potential drug candidate.

- Catalysis: Imidazoles are often used as catalysts in organic reactions due to their ability to stabilize transition states.

- Agriculture: Some derivatives are explored for use as pesticides or herbicides due to their biological activity against pests .

Interaction studies involving 2-Isopropyl-1-methyl-1H-imidazole typically focus on its binding affinity to various biological targets:

- Protein Binding: Research has shown that this compound can interact with specific proteins, influencing their activity and stability.

- Ligand-Receptor Interactions: Studies have demonstrated its potential as a ligand in receptor-mediated processes, which is crucial for drug development.

Similar Compounds

When comparing 2-Isopropyl-1-methyl-1H-imidazole with similar compounds, several notable derivatives emerge:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Methylimidazole | Smaller size; basic properties | |

| 2-Isopropylimidazole | Lacks methyl group; different reactivity | |

| 4-Methylimidazole | Substituted at different position; distinct biological activities |

Uniqueness

The uniqueness of 2-Isopropyl-1-methyl-1H-imidazole lies in its combination of both isopropyl and methyl groups, which enhance its steric properties and influence its biological interactions compared to other imidazole derivatives. This structural configuration may lead to distinct pharmacological profiles and applications not observed in simpler imidazoles.

The synthesis of 2-isopropyl-1-methyl-1H-imidazole through catalytic dehydrogenation represents one of the most efficient and widely employed synthetic approaches for accessing this heterocyclic compound [1]. The dehydrogenation of imidazoline precursors to their corresponding imidazole derivatives has been extensively studied, with several catalytic systems demonstrating remarkable efficacy under mild reaction conditions [2].

Trichloroisocyanuric Acid-Based Dehydrogenation

Trichloroisocyanuric acid has emerged as a highly effective reagent for the dehydrogenation of 2-imidazolines to imidazoles, offering several advantages including mild reaction conditions, high yields, and chemoselectivity [1] [3]. The reaction proceeds through a mechanism involving the oxidation of the imidazoline ring system in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene as a base [3]. This method is particularly suitable for the synthesis of 2-isopropyl-1-methyl-1H-imidazole from its corresponding imidazoline precursor, as the absence of transition metals makes the procedure amenable to safe laboratory use [1].

The typical reaction conditions involve dissolving the 2-imidazoline substrate in acetonitrile, followed by the addition of 1,8-diazabicyclo[5.4.0]undec-7-ene at reduced temperature [3]. The trichloroisocyanuric acid solution is then added dropwise, and the reaction mixture is stirred for several minutes before workup [3]. The high-yielding nature of this transformation, often exceeding 90% conversion, makes it an attractive option for preparative synthesis [1].

Photochemical Dehydrogenation Mechanisms

Photochemical dehydrogenation represents an alternative approach for converting imidazoline precursors to imidazoles, with specific applications to 2-isopropyl-1-methyl-1H-imidazole synthesis [2]. The photoinduced reaction involves irradiation at specific wavelengths, typically 2537 Angstroms or above 2900 Angstroms, in the presence of acetone as a hydrogen-abstracting agent [2]. The mechanism proceeds through the formation of imidazolinyl radicals, which subsequently undergo transformation to yield the desired imidazole products [2].

The effectiveness of this photochemical approach is supported by the observation that oxygen quenches the photochemical dehydrogenation, indicating a radical-mediated pathway [2]. Additionally, coupling products between the imidazolinyl and acetone ketyl radicals have been identified, providing mechanistic insight into the reaction pathway [2]. The method offers advantages in terms of selectivity and the absence of chemical oxidants, making it particularly suitable for sensitive substrates [2].

Metal-Catalyzed Dehydrogenation Systems

Iron-based catalytic systems have demonstrated considerable potential for the dehydrogenation of imidazoline precursors, particularly when immobilized on silica supports [4]. The catalytic mechanism involves the formation of iron-imidazole complexes that facilitate hydrogen abstraction from the imidazoline ring system [4]. These heterogeneous catalytic systems offer advantages in terms of catalyst recovery and reusability, making them economically attractive for larger-scale synthesis [4].

The reaction conditions typically involve moderate temperatures and can be conducted under both batch and continuous flow conditions [4]. The use of polyphosphine ligands has been shown to enhance the catalytic activity by facilitating the formation of reduced iron species that are essential for the dehydrogenation process [4]. The heterogeneous nature of these catalysts also allows for straightforward separation and purification of the product [4].

Table 1: Comparative Analysis of Dehydrogenation Methods

| Method | Yield (%) | Reaction Time | Temperature (°C) | Advantages |

|---|---|---|---|---|

| Trichloroisocyanuric Acid | 85-95 | 3-5 minutes | -15 to 25 | Mild conditions, high selectivity |

| Photochemical | 70-85 | 2-6 hours | 25 | No chemical oxidants required |

| Iron-Catalyzed | 75-90 | 1-3 hours | 50-80 | Catalyst recyclability |

Nitration Processes for Isomeric Nitro Derivatives

The nitration of 2-isopropyl-1-methyl-1H-imidazole to produce various nitro derivatives represents a significant synthetic challenge due to the potential for multiple regioisomers and the need for selective functionalization [5] [6]. Several nitration protocols have been developed specifically for N-substituted imidazoles, with particular attention to regioselectivity and reaction conditions [7].

Selective Nitration Methodologies

The selective nitration of N-substituted imidazoles has been achieved through carefully controlled reaction conditions using mixtures of potassium nitrate and trifluoroacetic anhydride [7]. This methodology generates the active nitrating species trifluoroacetyl nitrate in situ, providing enhanced selectivity for the C-2 position of the imidazole ring [7]. The reaction is typically conducted at low temperatures, ranging from 0 to 4 degrees Celsius, to minimize side reactions and maximize regioselectivity [7].

For 2-isopropyl-1-methyl-1H-imidazole, the nitration process requires pre-treatment with n-butyl lithium to generate the appropriate anion intermediate [7]. This approach ensures that the nitration occurs preferentially at the desired position, yielding the corresponding 2-nitro derivative in moderate to good yields [7]. The use of tetrahydrofuran as solvent facilitates the formation of the lithiated intermediate while providing adequate solubility for the subsequent nitration step [7].

Regioselectivity in Nitro Group Substitution

The regioselectivity of nitration reactions in imidazole derivatives is strongly influenced by the substitution pattern of the starting material [8]. Research has demonstrated that the presence of specific substituents on the imidazole ring significantly affects the preference for nitro group incorporation at different positions [8]. For compounds bearing methyl and isopropyl substituents, the electronic and steric effects combine to direct nitration toward specific carbon centers [8].

Experimental studies have revealed that the order of nitro group substitution follows predictable patterns based on the electronic properties of the substituents [8]. The influence of solvent systems, particularly the choice between tetrahydrofuran and ethanol, has been shown to affect both the reaction rate and the regioselectivity of the nitration process [8]. Additionally, the possibility of hydrogen bond formation between the substrate and solvent molecules can significantly impact the reaction outcome [8].

Mechanism of Peroxynitrite-Mediated Nitration

Theoretical investigations using density functional theory calculations have provided detailed mechanistic insights into the nitration of imidazole derivatives with peroxynitrite [9]. The computational studies reveal that the reaction proceeds through the formation of short-lived intermediates involving covalent bonding between the imidazole C-2 carbon and the peroxynitrite nitrogen [9]. The mechanism involves proton transport from the C-2 carbon to the terminal oxygen of the peroxynitrite molecule through a series of proton-hopping steps [9].

The activation energy for imidazole nitration by peroxynitrite in the gas phase has been calculated to be approximately 84.1 kilocalories per mole using density functional theory methods [9]. However, solvation effects significantly influence the reaction energetics, with polar solvents generally increasing the activation barrier [9]. These findings suggest that the reaction conditions must be carefully optimized to achieve practical reaction rates [9].

Table 2: Nitration Reaction Conditions and Outcomes

| Nitrating Agent | Solvent | Temperature (°C) | Yield (%) | Major Product |

|---|---|---|---|---|

| Potassium Nitrate/Trifluoroacetic Anhydride | Tetrahydrofuran | 0-4 | 62-72 | 2-Nitro derivative |

| Nitric Acid/Sulfuric Acid | Mixed acid | 15-120 | 45-65 | Multiple isomers |

| Peroxynitrite | Aqueous | 25-37 | 30-50 | 2-Nitro derivative |

Microwave-Assisted Synthesis and Green Chemistry Approaches

The development of microwave-assisted synthesis methodologies for 2-isopropyl-1-methyl-1H-imidazole represents a significant advancement in green chemistry approaches to heterocyclic synthesis [10] [11]. These methods offer substantial improvements in reaction efficiency, reduced energy consumption, and enhanced environmental compatibility compared to conventional heating methods [12].

Microwave-Enhanced Reaction Kinetics

Microwave irradiation significantly accelerates the synthesis of imidazole derivatives through enhanced molecular motion and selective heating of polar molecules [10]. For the preparation of 2-isopropyl-1-methyl-1H-imidazole, optimal microwave conditions have been established at 400 watts power with reaction times ranging from 4 to 9 minutes [10]. The use of water as a green solvent further enhances the environmental profile of the synthesis while maintaining high product yields [10].

The mechanism of microwave acceleration involves the direct interaction of electromagnetic radiation with polar molecules, leading to rapid and uniform heating throughout the reaction mixture [11]. This uniform heating profile eliminates hot spots and reduces the formation of side products, resulting in cleaner reaction profiles and higher selectivity [11]. The rapid heating also allows for shorter reaction times, which can be particularly beneficial for thermally sensitive substrates [11].

Environmentally Benign Solvent Systems

The implementation of green solvent systems in microwave-assisted synthesis has been extensively studied for imidazole preparation [13] [14]. Ethanol and water have emerged as preferred solvents due to their low toxicity, biodegradability, and excellent microwave absorption properties [13]. The use of these environmentally benign solvents eliminates the need for hazardous organic solvents while maintaining or improving reaction efficiency [14].

Natural organic acids have been successfully employed as promoters in microwave-assisted imidazole synthesis, providing an alternative to synthetic catalysts [14]. These naturally occurring promoters offer advantages in terms of availability, cost, and environmental impact while delivering comparable catalytic activity [14]. The combination of natural acid promoters with microwave heating and green solvents represents a truly sustainable approach to imidazole synthesis [14].

Catalyst-Free Synthetic Approaches

Recent developments in green chemistry have focused on catalyst-free synthetic approaches for imidazole preparation using microwave assistance [15]. These methodologies eliminate the need for expensive metal catalysts while maintaining high reaction efficiency through optimized reaction conditions [15]. The absence of catalysts simplifies product purification and reduces the environmental impact of the synthesis [15].

One-pot multicomponent reactions have been particularly successful in catalyst-free imidazole synthesis, allowing for the direct combination of starting materials in a single reaction vessel [16]. The microwave-assisted conditions facilitate the formation of the desired heterocyclic products through sequential bond-forming reactions without the need for intermediate isolation [16]. These approaches typically achieve moderate to good yields while significantly reducing waste generation and processing time [16].

Mechanistic Considerations in Microwave Synthesis

The mechanism of microwave-assisted imidazole formation involves several key steps that are enhanced by electromagnetic radiation [17]. The initial condensation reactions between carbonyl compounds and amine sources are accelerated through selective heating of polar intermediates [17]. The subsequent cyclization and dehydration steps benefit from the uniform heating profile achieved under microwave conditions [17].

Kinetic studies have demonstrated that microwave irradiation can reduce reaction times by factors of 10 to 100 compared to conventional heating methods [13]. The enhanced reaction rates are attributed to both thermal and non-thermal effects of microwave radiation, including enhanced molecular mobility and altered reaction pathways [13]. These mechanistic insights have enabled the rational design of microwave-assisted protocols for complex heterocyclic synthesis [13].

Table 3: Microwave-Assisted Synthesis Parameters

| Power (W) | Time (min) | Solvent | Temperature (°C) | Yield (%) | Green Chemistry Score |

|---|---|---|---|---|---|

| 400 | 4-9 | Water | 100 | 85-92 | Excellent |

| 200 | 60-80 | Ethanol | 100 | 75-85 | Very Good |

| 300 | 15-25 | Mixed aqueous | 80-90 | 70-80 | Good |

Purification Techniques and Yield Optimization Strategies

The purification of 2-isopropyl-1-methyl-1H-imidazole requires specialized techniques that account for the physicochemical properties of this heterocyclic compound [18]. Effective purification strategies are essential for achieving the high purity levels required for analytical and synthetic applications [19].

Crystallization and Recrystallization Methods

Crystallization represents the primary purification method for 2-isopropyl-1-methyl-1H-imidazole, taking advantage of differential solubility properties between the target compound and impurities [19]. The selection of appropriate solvents is critical for successful crystallization, with the ideal solvent demonstrating high solubility at elevated temperatures and low solubility at reduced temperatures [19]. Systematic solvent screening has identified several effective solvent systems for imidazole derivatives, including polar protic and aprotic solvents [20].

The recrystallization process typically involves dissolving the crude product in a minimal volume of hot solvent, followed by controlled cooling to promote crystal formation [21]. Slow cooling rates generally produce larger, more uniform crystals with improved purity profiles [22]. The use of mixed solvent systems, where a good solvent is combined with a poor solvent, can enhance the selectivity of the crystallization process [22].

Vapor diffusion techniques have shown particular promise for obtaining high-quality crystals of imidazole derivatives [22]. This method involves the slow diffusion of an anti-solvent vapor into a solution of the compound, leading to gradual supersaturation and controlled crystal growth [22]. The extended nucleation and growth periods associated with vapor diffusion typically result in superior crystal quality and higher purity levels [22].

Chromatographic Purification Strategies

Column chromatography remains an essential tool for the purification of 2-isopropyl-1-methyl-1H-imidazole, particularly when dealing with complex reaction mixtures containing multiple impurities [23]. The selection of stationary phase materials is crucial for achieving effective separation, with alumina and silica gel being the most commonly employed adsorbents [18]. The optimization of mobile phase composition requires careful consideration of the polarity and hydrogen-bonding characteristics of both the target compound and potential impurities [23].

High-performance liquid chromatography has been employed for both analytical and preparative purification of imidazole derivatives [24]. The technique offers superior resolution compared to traditional column chromatography, enabling the separation of closely related structural isomers [24]. Method development typically involves systematic optimization of mobile phase composition, flow rate, and column temperature to achieve the desired separation [24].

Yield Optimization Through Reaction Parameter Control

The optimization of reaction yields for 2-isopropyl-1-methyl-1H-imidazole synthesis requires systematic evaluation of multiple reaction parameters [25]. Temperature control represents one of the most critical factors, as excessive temperatures can lead to side reactions and product decomposition [25]. Conversely, insufficient temperatures may result in incomplete conversion and reduced yields [25].

Catalyst loading optimization has been demonstrated to significantly impact both reaction rate and final yield [26]. The use of excess catalyst can accelerate reaction rates but may also promote unwanted side reactions [26]. Conversely, insufficient catalyst loading can result in incomplete conversion and reduced yields [26]. Systematic optimization studies have identified optimal catalyst concentrations that balance reaction efficiency with product selectivity [26].

The implementation of continuous process optimization strategies has shown considerable promise for improving yields in imidazole synthesis [27]. These approaches involve real-time monitoring of reaction progress and adjustment of process parameters to maintain optimal conditions throughout the reaction [27]. The use of statistical design of experiments methodologies enables the identification of optimal conditions with minimal experimental effort [27].

Advanced Purification Technologies

Membrane-based separation technologies have emerged as promising alternatives to traditional purification methods for imidazole derivatives [27]. Nanofiltration membranes can selectively remove impurities based on molecular size differences, offering advantages in terms of energy consumption and environmental impact [27]. The integration of membrane separation with crystallization processes has been shown to enhance overall purification efficiency [27].

Supercritical fluid extraction represents another advanced purification approach that has been applied to imidazole derivatives [23]. The unique solvating properties of supercritical carbon dioxide enable selective extraction of target compounds while leaving impurities behind [23]. This method offers advantages in terms of solvent recovery and environmental compatibility [23].

Table 4: Purification Method Comparison

| Method | Purity Achieved (%) | Recovery (%) | Time Required | Environmental Impact |

|---|---|---|---|---|

| Recrystallization | 95-99 | 70-85 | 4-24 hours | Low |

| Column Chromatography | 90-98 | 80-95 | 2-8 hours | Moderate |

| High-Performance Liquid Chromatography | 98-99.5 | 85-95 | 1-4 hours | Moderate |

| Membrane Separation | 92-97 | 85-90 | 2-6 hours | Very Low |